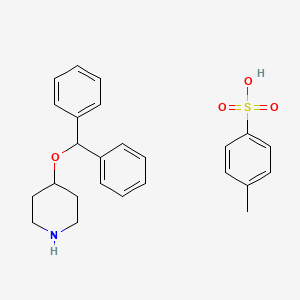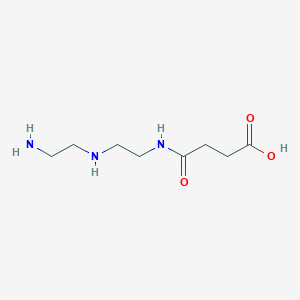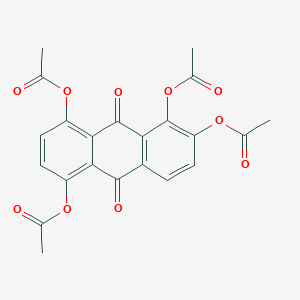![molecular formula C16H19N3O2 B13144214 6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid CAS No. 340721-89-3](/img/structure/B13144214.png)
6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid is an organic compound that features a bipyridine moiety linked to a hexanoic acid chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its ability to coordinate with metal ions, making this compound useful in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of two pyridine units. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of the Hexanoic Acid Chain: The bipyridine intermediate is then reacted with 6-bromohexanoic acid under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bipyridine moiety.
Substitution: The bipyridine unit can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid has several scientific research applications:
Chemistry: It is used in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: The compound can be used as a ligand in biochemical assays to study metal ion interactions in biological systems.
Industry: It can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Mechanism of Action
The mechanism of action of 6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes or biological interactions. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the hexanoic acid chain.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
6-Aminohexanoic Acid: A compound with a similar hexanoic acid chain but without the bipyridine moiety.
Uniqueness
6-([2,2’-Bipyridin]-4-ylamino)hexanoic acid is unique due to the combination of the bipyridine unit and the hexanoic acid chain. This dual functionality allows it to participate in both coordination chemistry and organic reactions, making it versatile for various applications.
Properties
CAS No. |
340721-89-3 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
6-[(2-pyridin-2-ylpyridin-4-yl)amino]hexanoic acid |
InChI |
InChI=1S/C16H19N3O2/c20-16(21)7-2-1-4-9-17-13-8-11-19-15(12-13)14-6-3-5-10-18-14/h3,5-6,8,10-12H,1-2,4,7,9H2,(H,17,19)(H,20,21) |
InChI Key |
NIUJVANWZHQLAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13144147.png)
![N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13144162.png)


![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)

![7-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13144208.png)

![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)


